molecular formula C22H22N2O3S B296808 N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide

Cat. No. B296808
M. Wt: 394.5 g/mol
InChI Key: GFWNSXZYLFNMQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 has been shown to have potential therapeutic effects in various inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.

Mechanism of Action

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide selectively inhibits TYK2, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 leads to downstream effects on the immune system, including a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has been shown to have potent inhibitory effects on TYK2 in vitro and in vivo. In preclinical models, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ, and increase the production of anti-inflammatory cytokines, including IL-10. N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has also been shown to reduce immune cell infiltration and tissue damage in various inflammatory and autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor with high selectivity for TYK2, making it a useful tool for studying the role of TYK2 in various biological processes. However, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide. One area of research is the development of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide as a therapeutic agent for various inflammatory and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide in patients with psoriasis, inflammatory bowel disease, and lupus. Another area of research is the study of the role of TYK2 in various biological processes, including cancer and infectious diseases. N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide and other TYK2 inhibitors may have potential therapeutic applications in these areas as well.

Synthesis Methods

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide was first reported by Bristol-Myers Squibb in 2018. The synthesis involves the reaction of 4-methyl(methylsulfonyl)aniline with 2-bromo-N-[1,1'-biphenyl]-2-ylacetamide in the presence of a palladium catalyst, followed by the addition of a base to form the target compound.

Scientific Research Applications

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has been extensively studied in preclinical models of various inflammatory and autoimmune diseases. In a mouse model of psoriasis, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide was shown to significantly reduce skin inflammation and thickness. In a mouse model of inflammatory bowel disease, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide was shown to reduce intestinal inflammation and improve overall disease activity. In a mouse model of lupus, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide was shown to reduce autoantibody production and improve kidney function.

properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-methyl-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C22H22N2O3S/c1-17-12-14-19(15-13-17)24(28(2,26)27)16-22(25)23-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,23,25)

InChI Key

GFWNSXZYLFNMQX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.